molecular formula C15H11N3O2S B2645957 2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile CAS No. 860786-82-9

2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile

Cat. No. B2645957
CAS RN: 860786-82-9
M. Wt: 297.33
InChI Key: DOBCPUVUVXAZLU-UHFFFAOYSA-N
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Description

The compound appears to contain an isoindole group, which is a polycyclic compound with a structure similar to indole but with a carbon atom replaced by a nitrogen atom . It also contains a thiazole group, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex polycyclic system with multiple functional groups. The isoindole and thiazole groups would contribute significantly to the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar isoindole and thiazole groups could make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives : This study details the reaction process leading to the synthesis of 5-arylmethylidene derivatives, further processed to yield 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles. The structures were confirmed through X-ray crystallography, revealing the (Z)-configuration at the arylmethylidene moiety (Tverdokhlebov et al., 2005).

  • Photo-stability of KBT-3022 : This research investigated the photo-stability of ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate in acetonitrile solutions, indicating its degradation products and conditions affecting its stability under light exposure (Hanamori et al., 1992).

  • Synthesis of Thiazole Derivatives : A study on the effect of electron-withdrawing groups on the yield and isomer distribution of 2-(5-chlorobenzotriazolyl)acetonitriles was conducted, providing insights into the synthetic process and the impact of chemical modifications (Li Zhulai, 2011).

Photophysical Properties and Application as Fluorescent Probes

  • Fluorescent Probe for Al3+ and Fe3+ : A rhodamine-azacrown derivative was studied for its selective response to Al3+ and Fe3+ ions in mixed solvent systems, indicating different binding modes and association constants depending on the solvent, which has implications for the development of sensitive fluorescent sensors (Fang et al., 2014).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[5-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c16-7-5-13-17-9-10(21-13)6-8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-4,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBCPUVUVXAZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile

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